REACTION_CXSMILES
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[F:1][C:2]1[CH:8]=[CH:7][C:5]([NH2:6])=[CH:4][CH:3]=1.[CH2:9]=[C:10]([CH2:14][C:15](O)=[O:16])[C:11]([OH:13])=[O:12]>>[F:1][C:2]1[CH:8]=[CH:7][C:5]([N:6]2[C:15](=[O:16])[CH2:14][CH:10]([C:11]([OH:13])=[O:12])[CH2:9]2)=[CH:4][CH:3]=1
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Name
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|
Quantity
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0.7 mL
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Type
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reactant
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Smiles
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FC1=CC=C(N)C=C1
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Name
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|
Quantity
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1 g
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Type
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reactant
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Smiles
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C=C(C(=O)O)CC(=O)O
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The mixture was heated to 110 degrees for 3 hours after which a precipitate
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Duration
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3 h
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Type
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CUSTOM
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Details
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formed
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Type
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FILTRATION
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Details
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The reaction was filtered
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Type
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DISSOLUTION
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Details
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the solid was dissolved in ethyl acetate
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Name
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|
Type
|
product
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Smiles
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FC1=CC=C(C=C1)N1CC(CC1=O)C(=O)O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |